molecular formula C6H14N2 B181902 (2R,5R)-2,5-dimethylpiperazine CAS No. 155836-53-6

(2R,5R)-2,5-dimethylpiperazine

Cat. No.: B181902
CAS No.: 155836-53-6
M. Wt: 114.19 g/mol
InChI Key: NSMWYRLQHIXVAP-PHDIDXHHSA-N
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Description

Historical Context of Chiral Piperazines in Organic Synthesis

The field of asymmetric synthesis, which aims to create chiral molecules with a specific three-dimensional arrangement, has historically relied on chiral auxiliaries and catalysts to control the stereochemical outcome of a reaction. While concepts of chirality have been understood since the 19th century, the development and application of synthetic chiral molecules as tools for stereocontrol is a more recent endeavor. nih.gov Stoichiometric chiral auxiliaries, often derived from natural sources like amino acids and terpenes, became indispensable tools for diastereoselective and enantioselective synthesis. mdpi.comnih.gov

Within this context, the piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, emerged as a promising structural motif. The rigidity of the ring system provided a predictable framework for creating a well-defined chiral environment. The first significant use of chiral piperazines in catalysis was reported in 1987 by Soai et al., who employed them to promote the asymmetric addition of diethylzinc to benzaldehyde, achieving high enantiomeric excess. unl.pt This pioneering work demonstrated the potential of the chiral piperazine backbone in asymmetric transformations.

Following this initial breakthrough, interest in chiral piperazines grew, leading to reports of their use as ligands in metal-catalyzed reactions and as organocatalysts. unl.pt The development of efficient synthetic routes to access enantiomerically pure piperazines was crucial for their broader application. acs.orgresearchgate.net Methods such as the palladium-catalyzed asymmetric hydrogenation of pyrazines provided access to chiral disubstituted piperazin-2-ones, which could be converted to the corresponding chiral piperazines without loss of optical purity. rsc.org These synthetic advancements paved the way for the exploration of various substituted chiral piperazines, including the 2,5-dimethyl derivatives, as versatile scaffolds in organic synthesis.

Significance of 2,5-Dimethylpiperazine (B91223) as a Chiral Scaffold in Contemporary Research

The 2,5-dimethylpiperazine scaffold, particularly the trans isomer (2R,5R)-2,5-dimethylpiperazine, holds special significance due to its C₂-symmetry. This symmetry is a highly desirable feature in the design of chiral ligands for asymmetric catalysis, as it can simplify the analysis of transition states and often leads to higher enantioselectivity. The piperazine ring typically adopts a chair conformation where the two methyl groups in the (2R,5R)-isomer occupy equatorial positions, creating a well-defined and sterically controlled environment. nih.gov

This unique structural feature makes this compound a valuable building block for a variety of applications in modern research:

Chiral Ligands and Catalysts: The two secondary amine functionalities of the piperazine ring serve as convenient handles for derivatization. By attaching coordinating groups, researchers can synthesize a wide array of multidentate ligands for metal-catalyzed reactions. nih.gov For instance, N,N'-functionalized 2,5-dimethylpiperazines have been developed as chiral diamine ligands for processes like the alkylation of aldehydes. researchgate.net The rigid C2-symmetric backbone is instrumental in creating an effective chiral pocket around a metal center, enabling high stereocontrol in reactions such as oxidations and aziridinations. nih.gov

Chiral Auxiliaries: In a similar vein to the well-established Evans' oxazolidinones, the this compound core can be used as a chiral auxiliary. researchgate.net By temporarily attaching it to a substrate, it can direct the stereochemical course of a reaction. After the transformation, the auxiliary can be cleaved and recovered, having imparted its chirality to the product molecule.

Scaffolds for Biologically Active Molecules: The piperazine ring is a common structural motif in many FDA-approved drugs. mdpi.com The introduction of defined stereocenters, as in this compound, allows for the exploration of three-dimensional chemical space, which is critical for optimizing drug-receptor interactions. researchgate.net The scaffold serves as a key intermediate in the synthesis of complex organic molecules, including potential pharmaceuticals. For example, derivatives like (2R,5R)-1-Benzyl-2,5-dimethylpiperazine are investigated for their therapeutic potential and as ligands in receptor binding studies.

The table below summarizes selected applications and the role of the 2,5-dimethylpiperazine scaffold in contemporary research.

Application AreaScaffold Derivative/UseRole of this compoundResearch Finding
Asymmetric Catalysis N,N'-bis(pyridin-2-ylmethyl)piperazineC₂-symmetric ligand backboneForms complexes with metals (e.g., copper) for catalytic aziridination of alkenes. nih.gov
Asymmetric Catalysis Chiral N,N'-dimethyl-1,4-piperazinesChiral diamine ligandUsed in the diethylzinc alkylation of aryl aldehydes. researchgate.net
Organic Synthesis (2R,5R)-1-Benzyl-2,5-dimethylpiperazineChiral building blockCrucial intermediate in the synthesis of complex organic molecules and potential pharmaceuticals.
Medicinal Chemistry Baloxavir MarboxilChiral piperazine subunitThe chiral piperazine fragment is a key component of this influenza drug, obtained through chemical resolution. nih.gov
Organocatalysis Unmodified Chiral PiperazinesOrganocatalystCatalyzes the asymmetric Michael addition of aldehydes to nitroalkenes with high diastereoselectivity and enantioselectivity. unl.pt

The versatility and stereochemical integrity of the this compound scaffold ensure its continued importance in the ongoing development of new synthetic methodologies, catalysts, and biologically active compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,5R)-2,5-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-5-3-8-6(2)4-7-5/h5-8H,3-4H2,1-2H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMWYRLQHIXVAP-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN[C@@H](CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878850
Record name PIPERAZINE, 2,5-DIMETHYL-, CIS-
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Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155836-53-6, 6284-84-0
Record name 2,5-Dimethylpiperazine, (2R,5R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155836536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PIPERAZINE, 2,5-DIMETHYL-, CIS-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DIMETHYLPIPERAZINE, (2R,5R)-
Source FDA Global Substance Registration System (GSRS)
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Stereochemical and Conformational Landscape of 2r,5r 2,5 Dimethylpiperazine

Determination of Absolute Configuration

(2R,5R)-2,5-dimethylpiperazine is the dextrorotatory enantiomer of trans-2,5-dimethylpiperazine (B131708). The absolute configuration of chiral molecules like this is unequivocally determined through single-crystal X-ray crystallography, which provides a detailed three-dimensional map of the atomic arrangement and allows for the unambiguous assignment of the R or S configuration at each stereocenter.

In the absence of direct crystallographic data for the unenriched compound, the configuration is often confirmed by its synthesis from precursors of known chirality or through chemical correlation to compounds whose absolute stereochemistry has been previously established. Another prevalent method is the optical resolution of the racemic trans-2,5-dimethylpiperazine mixture. This technique involves using a chiral resolving agent to form diastereomeric salts, which can be separated based on differences in physical properties like solubility. Once separated, the resolving agent is removed to yield the pure (2R,5R) and (2S,5S) enantiomers. nih.gov

Intrinsic Conformational Preferences and Dynamics

The conformational behavior of the this compound ring system is dominated by the energetic preference for a specific chair conformation that minimizes steric interactions.

Ring Puckering and Dihedral Angle Analysis

The piperazine (B1678402) ring of trans-2,5-dimethylpiperazine, which includes the (2R,5R) stereoisomer, adopts a stable chair conformation. nih.gov This arrangement is the most effective at alleviating torsional strain by staggering the bonds on adjacent atoms. In this conformation, the two methyl groups occupy equatorial positions on opposite sides of the ring, which is the most sterically favorable arrangement.

Crystallographic studies of salts containing the trans-2,5-dimethylpiperazinium cation provide precise measurements of the ring's geometry. The degree of non-planarity is described by puckering parameters.

Table 1: Puckering Parameters for the trans-2,5-Dimethylpiperazine Ring

Parameter Value Description
Q 0.2770 Å Total puckering amplitude
θ 90° Angle defining the type of pucker
φ 142° Phase angle defining the pucker

Data derived from crystallographic analysis of a trans-2,5-dimethylpiperazine salt. nih.gov

The bond lengths and angles within the ring are consistent with typical values for similar saturated heterocyclic systems, with C-C bond lengths in the range of 1.484–1.514 Å and bond angles around the carbon and nitrogen atoms ranging from 108.68° to 112.80°. nih.gov

Steric Strain Analysis and Thermodynamic Control of Isomerization

The conformational stability of this compound is a direct consequence of the minimization of steric strain. The chair conformation with both methyl substituents in equatorial positions represents the global energy minimum. In this arrangement, the bulky methyl groups are positioned away from the bulk of the ring, avoiding unfavorable 1,3-diaxial interactions that would occur if they were in axial positions.

The trans configuration ((2R,5R) and (2S,5S)) is thermodynamically more stable than the cis ((2R,5S)) configuration. In the cis isomer, to maintain a chair conformation, one methyl group must occupy an axial position, introducing significant steric strain. This energy difference is the driving force in isomerization reactions. Under conditions that allow for equilibrium to be reached (thermodynamic control), the formation of the trans isomer is overwhelmingly favored due to its lower ground-state energy.

Computational Modeling of Stereoisomeric Forms and Conformational Isomers

Computational chemistry provides powerful tools for investigating the stereochemical and conformational properties of molecules, offering insights that complement experimental data.

Density Functional Theory (DFT) for Conformational Energies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules and predict their properties, including conformational energies. researchgate.netresearchgate.net For this compound, DFT calculations are employed to map the potential energy surface and identify stable conformers (energy minima) and transition states for their interconversion.

These calculations consistently affirm that the chair conformation with diequatorial methyl groups is the most stable form (the global minimum). researchgate.net Other potential conformations, such as the boat or twist-boat, are calculated to be significantly higher in energy due to increased torsional and steric strain. DFT can quantify these energy differences and calculate the energy barriers for ring inversion, providing a comprehensive understanding of the molecule's dynamic conformational behavior.

Table 2: Conceptual Relative Conformational Energies from DFT

Conformation Relative Energy (Conceptual) Stability
Chair (Diequatorial) Lowest Most Stable (Global Minimum)
Twist-Boat Intermediate Less Stable
Boat High Unstable (Often a Transition State)

This table represents a typical energy hierarchy predicted by DFT calculations for substituted piperazine rings.

The strong agreement between DFT predictions and experimental results from X-ray crystallography solidifies the model of a diequatorial chair conformation as the predominant structure for this compound.

Chemical Reactivity and Strategic Derivatization of 2r,5r 2,5 Dimethylpiperazine

N-Functionalization Strategies

The nitrogen atoms of the piperazine (B1678402) ring are the primary sites for chemical modification, offering a straightforward route to a wide array of derivatives. These modifications can be broadly categorized into protection/deprotection, alkylation/acylation, and oxidation reactions.

N-Protection and Deprotection Methodologies

To achieve selective functionalization, especially in multi-step syntheses, the protection of one or both nitrogen atoms is a crucial strategy. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for the nitrogen atoms of piperazine derivatives due to its stability under various reaction conditions and its facile removal under acidic conditions.

The mono-Boc protection of (2R,5R)-2,5-dimethylpiperazine can be achieved by reacting the parent compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction stoichiometry can be controlled to favor the formation of the mono-protected derivative.

ReactantReagentProduct
This compoundDi-tert-butyl dicarbonate (Boc₂O)tert-Butyl this compound-1-carboxylate

Deprotection of the Boc group is typically accomplished by treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or by using hydrochloric acid (HCl) in an appropriate solvent. These methods efficiently regenerate the free amine for subsequent reactions.

N-Alkylation and N-Acylation Reactions

The secondary amine functionalities of this compound are nucleophilic and readily undergo N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide variety of substituents, thereby modulating the steric and electronic properties of the molecule.

N-Alkylation involves the reaction of the piperazine with alkyl halides, tosylates, or other alkylating agents. The reaction can proceed in a stepwise manner, allowing for the synthesis of mono- or di-alkylated products by controlling the stoichiometry of the reactants. The use of a base is often necessary to neutralize the acid generated during the reaction.

N-Acylation is achieved by treating the piperazine with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. Similar to alkylation, mono- or di-acylated derivatives can be selectively prepared. These acylated products are often stable amides that can serve as key intermediates in the synthesis of more complex molecules.

A variety of substituted piperazine derivatives have been synthesized and investigated for their potential antimicrobial activities.

Reaction TypeReagentsProduct Type
N-AlkylationAlkyl halides, TosylatesN-Alkyl piperazine derivatives
N-AcylationAcyl chlorides, Anhydrides, Carboxylic acidsN-Acyl piperazine derivatives

Oxidation Reactions to N-Oxides

The nitrogen atoms of the piperazine ring can be oxidized to form N-oxides. This transformation alters the electronic properties of the nitrogen atom, making it more electron-deficient and capable of participating in different types of reactions. Common oxidizing agents for this purpose include hydrogen peroxide, peroxy acids (like m-CPBA), and other specialized reagents. The oxidation can potentially lead to mono- or di-N-oxides, depending on the reaction conditions and the stoichiometry of the oxidant used. Chiral heteroaromatic N-oxides are of increasing interest as they can act as powerful electron-pair donors and have applications in asymmetric catalysis.

C-Functionalization and Ring Substitutions

Direct functionalization of the carbon atoms of the this compound ring is less common than N-functionalization due to the lower reactivity of the C-H bonds. However, strategies can be employed to introduce substituents onto the piperazine ring itself. One approach involves the use of piperazine-2,5-dione derivatives as intermediates. These diketopiperazines can be functionalized at the C-3 and C-6 positions, followed by reduction of the amide bonds to yield substituted piperazines. While this approach does not directly functionalize the parent this compound, it provides a route to C-substituted chiral piperazine scaffolds.

Regioselective and Chemoselective Transformations of the Piperazine Ring System

Given the symmetrical nature of this compound, regioselectivity in the functionalization of the two nitrogen atoms is a key consideration when aiming for unsymmetrically substituted derivatives. Mono-functionalization, as discussed in the context of N-protection and N-alkylation/acylation, is a primary example of regioselective transformation. By carefully controlling the reaction conditions, such as temperature, reaction time, and the stoichiometry of the reagents, it is possible to favor the reaction at one nitrogen atom over the other.

For instance, the use of one equivalent of an alkylating or acylating agent at low temperatures would preferentially yield the mono-substituted product. Subsequent reaction of the mono-substituted intermediate with a different reagent allows for the synthesis of di-substituted piperazines with two different functional groups at the nitrogen atoms.

Chemoselectivity becomes important when the substituents introduced onto the piperazine ring contain other reactive functional groups. In such cases, reaction conditions must be chosen to selectively transform the desired functional group without affecting other parts of the molecule. For example, if a substituent contains an ester group, a reaction intended to modify the piperazine nitrogen should not inadvertently lead to the hydrolysis or transesterification of the ester.

Applications in Contemporary Organic Synthesis and Drug Discovery

As Chiral Building Blocks for Complex Molecular Architectures

(2R,5R)-2,5-dimethylpiperazine serves as a fundamental chiral building block, providing a C2-symmetric core that can be elaborated into more intricate molecular designs. cymitquimica.comfluorochem.co.uknih.gov This attribute is particularly significant in the synthesis of compounds where stereochemistry plays a crucial role in determining biological activity. The inherent chirality of the piperazine (B1678402) ring guides the stereochemical outcome of subsequent reactions, making it a reliable starting material for asymmetric synthesis.

Synthesis of Chiral Piperazine Derivatives

The chemical versatility of the nitrogen atoms in the this compound ring allows for a wide range of synthetic modifications, leading to a diverse array of chiral piperazine derivatives. These derivatives are often synthesized to explore their potential as bioactive molecules or as intermediates in the synthesis of more complex targets. nih.gov

One common strategy involves the N-alkylation or N-acylation of the piperazine core. For instance, the reaction of this compound with various electrophiles can introduce a wide range of substituents, thereby modulating the steric and electronic properties of the resulting molecule. A notable example is the synthesis of tert-Butyl this compound-1-carboxylate, a derivative where one of the nitrogen atoms is protected by a tert-butoxycarbonyl (Boc) group. fluorochem.co.uk This protecting group strategy is crucial in multi-step syntheses, allowing for selective reactions at the unprotected nitrogen atom. smolecule.com

Furthermore, the synthesis of N,N'-disubstituted derivatives has been explored. For example, the reaction of this compound with 2-picolyl chloride hydrochloride in the presence of a base yields (2R,5R)-2,5-dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine, a tetradentate ligand.

Visible light-mediated diastereoselective epimerization has also been demonstrated as a method to interconvert piperazine isomers, highlighting advanced techniques for accessing specific stereoisomers. For example, the less stable (2R,5R)-1a-syn isomer can be efficiently converted to the more stable (2R,5S)-1a-anti isomer in high yield and diastereoselectivity. nih.gov

The following table summarizes some examples of chiral piperazine derivatives synthesized from this compound and their synthetic utility.

Derivative NameStarting MaterialKey Reagents/ConditionsApplication/Significance
tert-Butyl this compound-1-carboxylateThis compoundDi-tert-butyl dicarbonate (B1257347)Protected intermediate for asymmetric synthesis
(2R,5R)-2,5-dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazineThis compound2-Picolyl chloride hydrochloride, triethylamine (B128534)Tetradentate ligand for metal complexes

Role in the Development of Bioactive Scaffolds and Ligands

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The chiral nature of this compound makes it an attractive starting point for the development of new bioactive compounds with improved efficacy and reduced side effects. cymitquimica.comfluorochem.co.uknih.gov Its derivatives have been investigated for a range of therapeutic targets.

The introduction of specific functional groups onto the this compound core can lead to compounds with high affinity and selectivity for biological targets such as G protein-coupled receptors (GPCRs) and enzymes. For example, derivatives of chiral 2,5-dimethylpiperazine (B91223) have been explored as ligands for opioid receptors. An enantioconvergent synthesis of (−)-(2R,5S)-1-allyl-2,5-dimethylpiperazine has been developed as an intermediate for δ-opioid receptor ligands. acs.org

The rigid conformation of the piperazine ring, particularly in its chair form, helps to pre-organize the appended functional groups in a specific spatial arrangement, which can be crucial for effective binding to a biological target. This pre-organization minimizes the entropic penalty upon binding, potentially leading to higher binding affinities.

Chiral Organocatalysis in Asymmetric Reactions

In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysis. princeton.edu this compound and its derivatives have found application as chiral organocatalysts, leveraging the chirality of the piperazine backbone to induce enantioselectivity in various chemical transformations. smolecule.com

Enantioselective Michael Additions

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael addition, is a fundamental carbon-carbon bond-forming reaction. Chiral derivatives of this compound have been successfully employed as organocatalysts in enantioselective Michael additions. smolecule.commolaid.com

In a typical scenario, the chiral piperazine derivative reacts with the α,β-unsaturated aldehyde or ketone to form a chiral iminium ion intermediate. This intermediate then reacts with the nucleophile, with the chiral environment provided by the catalyst directing the approach of the nucleophile to one face of the molecule, resulting in an enantiomerically enriched product. For example, the use of chiral piperazines as additives has been shown to facilitate the enantioselective addition of nitroalkanes to cyclic enones. sigmaaldrich.com

The following table provides an example of an enantioselective Michael addition catalyzed by a chiral piperazine derivative.

Reaction TypeCatalyst SystemSubstratesProductEnantiomeric Excess (ee)
Michael AdditionChiral 2,5-dimethylpiperazine derivativeCyclic enone, Nitroalkane3-Nitroalkyl-substituted cycloalkanoneHigh

Desymmetrization of Meso Compounds

The desymmetrization of meso compounds is an efficient strategy for the synthesis of chiral molecules from achiral starting materials. This approach involves the selective reaction of one of two enantiotopic functional groups in a meso compound, guided by a chiral catalyst. Derivatives of this compound have been utilized as chiral catalysts in such desymmetrization reactions.

One notable application is the enzymatic desymmetrization of a meso-diol or meso-di-acetate to produce a chiral mono-alcohol, which can then be used in the synthesis of more complex molecules. whiterose.ac.uk While this example involves an enzymatic process, the principle of using a chiral agent to differentiate between two identical functional groups in a meso compound is central to this synthetic strategy.

Role as Chiral Ligands in Asymmetric Metal-Catalyzed Reactions

In addition to their role in organocatalysis, this compound and its derivatives serve as effective chiral ligands in a variety of asymmetric metal-catalyzed reactions. smolecule.com The nitrogen atoms of the piperazine ring can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction.

The C2-symmetric nature of this compound is particularly advantageous in this context, as it can simplify the analysis of the catalytic cycle and the prediction of the product's stereochemistry. The steric bulk of the methyl groups on the piperazine ring can also play a crucial role in creating a well-defined chiral pocket around the metal center.

Chiral ligands based on the 2,5-dimethylpiperazine scaffold have been employed in transition-metal-catalyzed reactions such as conjugate additions. organic-chemistry.org For instance, rhodium complexes bearing chiral diene ligands have been shown to be highly effective in the asymmetric 1,4-addition of arylboronic acids to enones, yielding products with high enantioselectivity. While not directly a piperazine derivative, this highlights the principle of using chiral ligands to control the stereochemistry of metal-catalyzed transformations.

The development of novel chiral N-heterocyclic carbene (NHC) ligands, which can be synthesized from chiral amines, has also expanded the toolbox for asymmetric metal catalysis. nih.gov These ligands, in combination with metals like palladium, nickel, and copper, have shown broad utility in a range of asymmetric reactions.

The following table provides a conceptual overview of the role of chiral piperazine-type ligands in asymmetric metal-catalyzed reactions.

Reaction TypeMetalChiral Ligand TypeGeneral SubstratesGeneral Product
Conjugate AdditionRhodiumChiral DieneEnone, Arylboronic Acidβ-Aryl Ketone
Cross-CouplingPalladium, NickelChiral NHCAryl Halide, NucleophileChiral Biaryl or Alkylated Arene

Applications in Asymmetric Addition Reactions

The chiral scaffold of this compound, which is the trans isomer of 2,5-dimethylpiperazine, has found utility as a crucial component in organocatalytic systems for asymmetric addition reactions. Its specific stereochemistry plays a significant role in influencing the enantioselectivity of carbon-carbon bond-forming reactions. One of the most notable applications is its use as a co-catalyst or additive in the Michael addition of nitroalkanes to α,β-unsaturated ketones.

Detailed Research Findings

Research conducted by Hanessian and colleagues has demonstrated that the combination of L-proline and trans-2,5-dimethylpiperazine (B131708) serves as an effective catalytic system for the enantioselective conjugate addition of nitroalkanes to various cyclic enones. acs.orgnih.govrsc.org In this system, L-proline acts as the primary chiral catalyst, while this compound functions as an essential additive that significantly enhances the enantiomeric excess (ee) of the final products. acs.orgrsc.org

The role of the piperazine additive is believed to be part of a complex multicomponent chiral catalytic system. acs.org While the precise mechanism is not fully elucidated, it is proposed that the piperazine influences the reaction environment, leading to a more organized transition state that favors the formation of one enantiomer over the other. rsc.org The use of trans-2,5-dimethylpiperazine has been shown to be superior to using the proline catalyst alone or its corresponding rubidium salt, yielding products with high enantioselectivities. acs.orgrsc.org

The reaction has been successfully applied to a range of cyclic enones, including cyclopentenone, cyclohexenone, and cycloheptenone, as well as various nitroalkanes. acs.org The consistently high enantiomeric excesses observed highlight the effectiveness of this compound as a chiral modifier in these asymmetric transformations. acs.org

The following tables summarize the results obtained in the L-proline catalyzed asymmetric conjugate addition of nitroalkanes to cyclic and acyclic enones with trans-2,5-dimethylpiperazine as an additive. acs.org

Table 1: Asymmetric Conjugate Addition of Symmetrical Nitroalkanes to Enones

Enone SubstrateNitroalkaneYield (%)Enantiomeric Excess (ee, %)
Cyclohexenone2-Nitropropane8593
CyclohexenoneNitrocyclopentane7888
CyclohexenoneNitrocyclohexane8090
Cyclopentenone2-Nitropropane7075
Cycloheptenone2-Nitropropane7582
Chalcone2-Nitropropane9068

Table 2: Asymmetric Conjugate Addition of Primary Nitroalkanes to Cyclohexenone

NitroalkaneYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
Nitromethane70-62
Nitroethane721:170 (syn), 68 (anti)
1-Nitro-4-butene651:1.265 (syn), 63 (anti)

Advanced Characterization and Spectroscopic Analysis

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single crystal X-ray diffraction studies confirm that the (2R,5R)-2,5-dimethylpiperazine molecule adopts a chair conformation. nih.goviucr.org In this arrangement, the two methyl groups are positioned equatorially, which is the most sterically favorable orientation. nih.goviucr.org The piperazine (B1678402) ring itself is not perfectly flat but is puckered, a characteristic feature of such cyclic systems. iucr.org

When crystallized as a salt, such as with tetrachloridocobaltate(II) or dihydrogen diphosphate (B83284), the fundamental chair conformation of the dication is preserved. nih.goviucr.org For instance, in the tetrachloridocobaltate(II) salt, the complete dication is generated by crystallographic inversion symmetry. nih.gov The bond lengths and angles within the piperazine ring are consistent with those reported for other trans-2,5-dimethylpiperazine-1,4-diium salts. nih.goviucr.org Specifically, N-C and C-C bond lengths range from approximately 1.484 Å to 1.514 Å, and the angles are within the expected range for tetrahedral carbon and nitrogen atoms (108.68° to 113.54°). nih.goviucr.org

A derivative, (2S,5R)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine, also shows a chair conformation for the piperazine ring, with the molecule residing on a crystallographic inversion center. iucr.org

Table 1: Crystallographic Data for a this compound Salt Derivative

Parameter Value
Compound trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate
Crystal System Monoclinic
Space Group C2/c
a (Å) 16.8603 (8)
b (Å) 7.2655 (3)
c (Å) 14.4534 (6)
β (°) 128.751 (1)
V (ų) 1380.78 (10)
Z 4

Data sourced from a study on trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. researchgate.net

The crystal structure of salts containing the this compound dication is heavily influenced by a network of hydrogen bonds. These interactions link the organic cations with the inorganic anions, creating stable, three-dimensional supramolecular architectures.

In the case of trans-2,5-dimethylpiperazine-1,4-diium bis(perchlorate) dihydrate, the structure consists of infinite chains of [(ClO4)H2O]nⁿ⁻ ions. researchgate.net These chains are interconnected by the piperazine dications through N-H···Ow (where Ow is the oxygen from a water molecule) and weaker C-H···O hydrogen bonds, resulting in a robust 3D network. researchgate.net

Similarly, in trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate, the dihydrogen diphosphate anions form layers via O-H···O hydrogen bonds. researchgate.net The organic cations then connect these inorganic layers through N-H···O and C-H···O hydrogen bonds. researchgate.net Hirshfeld surface analysis, a method to visualize and quantify intermolecular interactions, reveals that O···H/H···O contacts are the most significant contributors to the crystal packing, accounting for 60.5% of the total interactions, followed by H···H contacts at 39.4%. iucr.orgresearchgate.net

For the tetrachloridocobaltate(II) salt, N-H···Cl and C-H···Cl hydrogen bonds link the cations and anions, forming a two-dimensional network. nih.gov Hirshfeld analysis for this compound shows that H···Cl/Cl···H contacts dominate, making up 68.4% of the surface interactions, with H···H contacts contributing 27.4%. nih.gov

Table 2: Hydrogen Bond Interactions in a this compound Salt

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
N1-H1A···O2(i) 0.916 (18) 1.943 (18) 2.854 (2) 172.0 (17)
N1-H1B···O3(ii) 0.913 (18) 1.940 (18) 2.846 (2) 170.5 (16)
C1-H1D···O1(iv) 0.970 (19) 2.41 (2) 3.205 (2) 139.1 (15)
C2-H2···O3(v) 1.00 (2) 2.53 (2) 3.344 (2) 138.3 (15)

Data from trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Symmetry codes are omitted for clarity. researchgate.net

High-Resolution Spectroscopic Techniques

Spectroscopic methods provide complementary information to crystallographic data, confirming the molecular structure and identifying characteristic functional groups.

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of organic molecules in solution. For trans-2,5-dimethylpiperazine (B131708), the spectra are relatively simple, reflecting the molecule's symmetry.

¹³C NMR data is also available from public databases, though often without detailed experimental context. nih.gov The symmetry of the (2R,5R) isomer means that fewer signals are expected than for an unsymmetrical analogue. For instance, one would anticipate distinct signals for the methyl carbons and the two different carbons of the piperazine ring.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of salts of this compound shows broad bands that are indicative of extensive hydrogen bonding networks. iucr.orgresearchgate.net

In the spectrum of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate, broad absorptions between 2376 and 3027 cm⁻¹ are assigned to the stretching modes of C-H (from -CH₃, -CH₂-, and -CH- groups) and N-H (from the -NH₂⁺ groups) of the cation. iucr.orgresearchgate.net The bending vibrations for these groups are observed in the 1321–1631 cm⁻¹ region. iucr.org The presence of the diphosphate anion is confirmed by its own characteristic internal modes in the 410–1265 cm⁻¹ range. iucr.orgresearchgate.net

Table 3: Selected IR Absorption Bands for a this compound Salt

Wavenumber (cm⁻¹) Assignment
2376 - 3027 N-H and C-H stretching vibrations
1321 - 1631 N-H and C-H bending vibrations
1265 - 975 P-O stretching modes (terminal PO₂ and PO₃)
911 Asymmetric P-O-P bridge stretching
721 Symmetric P-O-P bridge stretching

Data from trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. iucr.org

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass of a molecule, which allows for the calculation of its elemental formula. The molecular weight of this compound is approximately 114.19 g/mol . nih.gov HRMS would provide a highly accurate mass measurement, confirming the molecular formula C₆H₁₄N₂. thermofisher.com While specific HRMS reports for the parent compound were not found in the search results, it is a standard technique used to characterize derivatives and confirm their identity during synthesis.

Chromatographic Purity and Enantiomeric Excess Determination

The assessment of chromatographic purity and the precise determination of enantiomeric excess (ee) are critical quality control steps in the synthesis and application of the chiral compound this compound. High-Performance Liquid Chromatography (HPLC), particularly its chiral variants, stands out as a primary analytical technique for these evaluations.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable tool for the separation of enantiomers, which, due to their identical physical and chemical properties in an achiral environment, cannot be distinguished by standard chromatographic techniques. The principle of chiral HPLC relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral stationary phase (CSP). This differential interaction leads to different retention times for each enantiomer, enabling their separation and quantification.

For piperazine derivatives, polysaccharide-based columns are frequently employed. These CSPs, such as those based on cellulose (B213188) or amylose (B160209) derivatives, create chiral pockets within their polymer structure. The analyte molecules partition in and out of these pockets, and subtle differences in the fit and interaction of each enantiomer result in separation.

Research Findings:

The separation of 2,5-dimethylpiperazine (B91223) enantiomers and their derivatives has been successfully achieved using various chiral HPLC methods. For instance, the enantiomers of N-Boc-2,5-dimethylpiperazine have been resolved with distinct retention times, demonstrating the efficacy of chiral HPLC in monitoring stereochemical purity. In one reported method, the (2S,5S) enantiomer eluted at 8.2 minutes, while the (2R,5R) enantiomer had a retention time of 9.7 minutes. This baseline separation allows for the accurate calculation of enantiomeric excess.

The choice of mobile phase is crucial for optimizing separation. A common mobile phase for the chiral resolution of Boc-protected 2,5-dimethylpiperazine is a mixture of n-hexane and isopropanol (B130326) (IPA). For example, a mobile phase composition of 85:15 n-hexane:IPA has been used with a Chiralpak IC column, which is based on amylose tris(3,5-dimethylphenylcarbamate). In other applications involving different piperazine derivatives, mobile phases containing acetonitrile (B52724) and methanol, sometimes with additives like diethylamine (B46881) (DEA) or formic acid, have been utilized to improve peak shape and resolution. jsmcentral.org

The selection of the appropriate chiral stationary phase is paramount. Polysaccharide-based columns, such as Chiralpak AD-H and Chiralcel OD-H, are often cited for the successful separation of chiral piperazine derivatives. vulcanchem.com The mechanism of separation on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric effects, which collectively contribute to the differential retention of enantiomers.

Below are interactive tables summarizing typical conditions and findings for the chiral HPLC analysis of 2,5-dimethylpiperazine derivatives.

Table 1: Chiral HPLC Method for N-Boc-2,5-dimethylpiperazine

ParameterValue
Analyte N-Boc-2,5-dimethylpiperazine
Stationary Phase Chiralpak IC (amylose tris-3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane:Isopropanol (85:15)
Retention Time (2S,5S) 8.2 min
Retention Time (2R,5R) 9.7 min

Source: BenchChem

Table 2: Chiral HPLC Method for a Piperazine Derivative

ParameterValue
Analyte Piperazine Derivative
Stationary Phase Chiralcel OD-H
Mobile Phase n-hexane:i-PrOH (85:15)
Purity Achieved >98%

Source: Vulcanchem vulcanchem.com

These examples underscore the capability of chiral HPLC to provide detailed information on both the chemical purity (by separating the main compound from any impurities) and the enantiomeric purity (by separating the (2R,5R) and (2S,5S) enantiomers) of 2,5-dimethylpiperazine and its derivatives.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the behavior of molecular systems.

Density Functional Theory (DFT) is a widely employed computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. jksus.org For piperazine (B1678402) derivatives, DFT calculations are often performed using functionals like B3LYP or WB97XD combined with a basis set such as 6-311++G(d,p). jksus.orgresearchgate.net This level of theory has proven effective in providing results that correlate well with experimental data, such as those from X-ray diffraction. jksus.orgwiley.com

The process begins with an initial guess of the molecular structure, which is then iteratively adjusted to minimize the total electronic energy. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. jksus.org For (2R,5R)-2,5-dimethylpiperazine, the piperazine ring is expected to adopt a stable chair conformation, with the methyl groups preferentially occupying equatorial positions to minimize steric hindrance. wiley.com This is a common feature observed in substituted cyclohexane (B81311) and hetero-cyclohexane rings. wiley.com Energetic analysis provides the total energy of the optimized structure, which is a key indicator of its thermodynamic stability. jksus.org

Table 1: Predicted Geometrical Parameters for a this compound-like structure using DFT. (Note: Data is representative of typical piperazine ring calculations).
ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC-C (ring)~1.53 Å
Bond LengthC-N (ring)~1.46 Å
Bond LengthC-C (methyl)~1.54 Å
Bond LengthN-H~1.01 Å
Bond AngleC-N-C (ring)~111°
Bond AngleN-C-C (ring)~110°

Theoretical vibrational analysis using DFT is a crucial technique for understanding the molecular vibrations of this compound. By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal mode frequencies and their corresponding infrared (IR) and Raman intensities can be predicted. researchgate.netscispace.com These calculations are typically performed at the same level of theory as the geometry optimization, such as B3LYP/6-311++G(d,p). researchgate.netscispace.com

The predicted vibrational frequencies often show good agreement with experimental data obtained from FTIR and FT-Raman spectroscopy. researchgate.net To improve this correlation, calculated frequencies are sometimes scaled using a scaling factor to account for anharmonicity and basis set deficiencies. A detailed assignment of each vibrational mode is achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of different internal coordinates (like stretching, bending, and torsion) to each normal mode. muni.cz For piperazine derivatives, characteristic vibrational bands include N-H stretching, C-H stretching (from both the ring and methyl groups), C-N stretching, and various bending and torsional modes of the ring. scispace.comresearchgate.net

Table 2: Predicted Vibrational Frequencies and Assignments for a this compound-like structure. (Note: Frequencies are representative values).
Frequency (cm⁻¹) (Scaled)Vibrational Mode Assignment (PED)
~3450N-H Stretching
~3000-2900C-H Asymmetric & Symmetric Stretching (CH₃)
~2950-2850C-H Stretching (CH₂ in ring)
~1460CH₂ Scissoring / CH₃ Bending
~1320-1200C-N Stretching
~1120-1050C-C Stretching (ring)
~850Ring Breathing / Torsional Modes

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic transitions of a molecule. dergipark.org.tr The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, is related to the molecule's ionization potential, while the LUMO, an electron acceptor, is related to its electron affinity. physchemres.orgdntb.gov.ua

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netphyschemres.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For piperazine derivatives, the HOMO is typically localized on the nitrogen lone pairs and parts of the carbon skeleton, while the LUMO is distributed over the anti-bonding orbitals. dntb.gov.uabiomedpharmajournal.org These calculations are performed using the results from the optimized geometry. biomedpharmajournal.org

Table 3: Representative Frontier Molecular Orbital Data for a Piperazine Derivative.
ParameterValue (eV)
HOMO Energy-6.2
LUMO Energy0.5
HOMO-LUMO Gap (ΔE)6.7

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. dntb.gov.ua The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values. researchgate.net Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions signify positive potential (electron-poor areas, susceptible to nucleophilic attack). muni.cz Green areas represent neutral potential.

For this compound, the most negative potential (red) is expected to be localized around the nitrogen atoms due to their lone pairs of electrons, identifying them as the primary sites for protonation and interaction with electrophiles. researchgate.netmuni.cz The regions around the hydrogen atoms, particularly the N-H hydrogen, will exhibit a positive potential (blue), making them sites for nucleophilic interaction. muni.cz Complementary to MEP, charge distribution analysis methods like Mulliken population analysis can assign partial charges to each atom, providing a quantitative measure of the charge distribution and charge transfer within the molecule. researchgate.net

Topological Analyses of Intermolecular Interactions

In the solid state, the crystal packing of this compound is governed by a network of intermolecular interactions. Topological analyses such as Quantum Theory of Atoms in Molecules (QTAIM), Reduced Density Gradient (RDG), and Hirshfeld surface analysis are employed to characterize these non-covalent interactions. researchgate.netresearchgate.net

Hirshfeld Surfaces Analysis (HS) and 2D Fingerprint Plots

Hirshfeld surface (HS) analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the sum of all other pro-molecules, HS analysis provides a graphical representation of how molecules interact with their neighbors.

The Hirshfeld surface is typically mapped with properties like dnorm, which combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. The dnorm surface displays a color-coded map: red spots indicate close contacts (shorter than van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions show contacts longer than the van der Waals radii.

For various salts of the trans-2,5-dimethylpiperazine-1,4-diium cation, HS analysis reveals the nature and extent of hydrogen bonding and other non-covalent interactions that stabilize the crystal structure. researchgate.netnih.gov The analysis is complemented by 2D fingerprint plots, which summarize all intermolecular contacts by plotting de against di. These plots provide a quantitative measure of the percentage contribution of each type of interaction to the total Hirshfeld surface.

In several crystalline structures of trans-2,5-dimethylpiperazine (B131708) dication salts, the dominant interactions are those involving hydrogen atoms. For instance, in the tetrachloridocobaltate(II) salt, H···Cl/Cl···H contacts account for the vast majority of interactions, followed by H···H contacts. researchgate.netnih.gov This highlights the crucial role of N-H···Cl and C-H···Cl hydrogen bonds in forming the supramolecular network. researchgate.netnih.gov Similarly, in salts with perchlorate (B79767) and dihydrogen diphosphate (B83284) anions, the O···H/H···O contacts, representing strong N-H···O and C-H···O hydrogen bonds, are the most significant contributors to crystal packing. nih.goviucr.org

The table below summarizes the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for different salts of the trans-2,5-dimethylpiperazine dication.

SaltH···H Contacts (%)H···O/O···H Contacts (%)H···Cl/Cl···H Contacts (%)Reference(s)
trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II)27.4-68.4 researchgate.netnih.gov
trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate39.460.5- iucr.org
trans-2,5-dimethylpiperazine-1,4-diium bis(perchlorate) dihydrateDominantDominant- nih.govresearchgate.net

This table presents data for the trans-2,5-dimethylpiperazine dication, which is structurally analogous to the protonated form of this compound.

These findings underscore the importance of hydrogen bonding in dictating the crystal architecture of protonated piperazine derivatives. The sharp spikes in the 2D fingerprint plots for H···O and H···Cl contacts confirm the presence of strong, directional hydrogen bonds that are fundamental to the stability of these crystalline solids. nih.goviucr.org

Atoms-In-Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms-In-Molecules (AIM), provides a rigorous definition of chemical concepts like atoms and bonds based on the topology of the electron density (ρ(r)). jksus.orguni-rostock.de AIM analysis identifies critical points in the electron density where the gradient of the density is zero. A bond critical point (BCP) located between two nuclei signifies the existence of a chemical bond.

The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction. jksus.org For covalent bonds, ρ(r) is high and ∇²ρ(r) is negative, indicating a concentration of electron density. For closed-shell interactions, such as hydrogen bonds and van der Waals forces, both ρ(r) and ∇²ρ(r) are relatively small and positive. jksus.org

In computational studies on piperazine derivatives, AIM analysis is employed to characterize and quantify both covalent and non-covalent interactions. jksus.orgresearchgate.net For the related (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate, topological analysis has been used to evaluate the intermolecular hydrogen bonds that stabilize the crystal structure. researchgate.net The analysis of BCPs confirms the presence and helps to characterize the strength of N-H···O and C-H···O hydrogen bonds. researchgate.net In a study on 1-phenylpiperazin-1,4-diium nitrate (B79036) monohydrate, the electron density and Laplacian values at the BCPs of the hydrogen bonds were found to be in ranges characteristic of charge-depleted, closed-shell interactions. jksus.org

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) in real space. nih.govrsc.org The RDG is a dimensionless quantity derived from the electron density (ρ) and its first derivative. Plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix reveals regions of chemical interaction.

This visualization typically results in isosurfaces that are color-coded to distinguish between different types of interactions:

Blue isosurfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green isosurfaces represent weak, delocalized van der Waals interactions.

Red isosurfaces signify strong, repulsive interactions, such as steric clashes between rings or in crowded molecular regions.

This technique has been applied to various piperazine derivatives to gain a deeper understanding of the non-covalent forces governing their structure and stability. researchgate.netresearchgate.net For instance, in the study of (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate, RDG analysis was used to provide a visual representation of the hydrogen bonds and other weak interactions contributing to the cohesion of the crystal structure. researchgate.net Similarly, RDG studies on other piperazine-containing compounds have successfully mapped the complex network of interactions that stabilize their molecular conformations. researchgate.netresearchgate.net

Electron Localized Function (ELF) Studies

The Electron Localization Function (ELF) is a theoretical tool that maps the localization of electrons in a molecule, providing a vivid picture of chemical bonding and electron pairs. google.com ELF values range from 0 to 1, where a high value (close to 1) corresponds to a high degree of electron localization, characteristic of covalent bonds, lone pairs, and atomic cores. An ELF value of 0.5 is indicative of a uniform electron gas, typical of metallic bonding.

ELF analysis allows for the visualization of electron-rich regions within a molecule. In piperazine and its derivatives, ELF studies can clearly distinguish between:

Core electron density around the carbon and nitrogen atoms.

Covalent bonding regions (C-C, C-N, C-H, N-H).

The lone pair electrons on the nitrogen atoms.

Computational investigations on piperazine derivatives utilize ELF to analyze the nature of bonding and the distribution of electron density. jksus.orgresearchgate.netresearchgate.net In a study of piperazine itself, ELF analysis visualized the shared-shell interactions of covalent bonds and the location of lone pairs on the nitrogen atoms. researchgate.net For the (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate, ELF analysis was used alongside AIM and RDG to endorse the presence and nature of the intermolecular hydrogen bonds that are critical for the compound's stability. researchgate.net These studies demonstrate the power of ELF in providing a chemically intuitive description of the electronic structure of the piperazine ring system.

Future Perspectives in 2r,5r 2,5 Dimethylpiperazine Research

Emerging Synthetic Methodologies for Enhanced Enantiopurity and Efficiency

The demand for enantiomerically pure (2R,5R)-2,5-dimethylpiperazine is a significant driver for the development of new and improved synthetic routes. Future research is focused on methodologies that offer higher yields, superior enantiomeric excess (ee), and greater operational simplicity.

One of the established methods for producing the 2,5-dimethylpiperazine (B91223) core is the catalytic hydrogenation of 2-aminopropanol-1, often using a Raney nickel catalyst. However, controlling the cis:trans ratio and achieving high enantioselectivity remains a challenge. Future methodologies will likely focus on the development of more sophisticated chiral catalysts for this hydrogenation, aiming to produce the desired (2R,5R) isomer directly with high purity.

Alternative strategies such as the Fukuyama-Mitsunobu cyclization, which has proven effective for creating enantiopure piperazines from nosylamide-activated aziridines, offer a promising avenue. smolecule.com The adaptation and optimization of such methods for the large-scale synthesis of this compound could provide a more reliable source of this chiral building block.

Furthermore, biocatalytic approaches are gaining traction. The use of enzymes to catalyze the formation of piperazine (B1678402) rings, for instance from the condensation of diamines with dicarbonyl compounds, presents a green and highly selective alternative to traditional chemical methods. figshare.com Research into enzymes that can stereoselectively synthesize the (2R,5R) isomer is an exciting prospect for future development. The visible light-mediated, diastereoselective epimerization of piperazines to their more stable isomers also represents an innovative approach that could be harnessed to improve the stereochemical purity of synthetic batches. nih.gov

Exploration of Novel Catalytic and Ligand Applications

The C2-symmetric chiral diamine structure of this compound makes it an excellent candidate for use as a chiral ligand in asymmetric catalysis. Its derivatives have already shown promise in a range of chemical transformations.

For example, its enantiomer, (2S,5S)-1-benzyl-2,5-dimethylpiperazine, has been utilized as a ligand to induce chirality in aldol (B89426) reactions. Future research will undoubtedly explore the application of this compound and its derivatives in a wider array of asymmetric reactions. This includes its potential use in C-H activation and functionalization reactions, a rapidly growing field in organic synthesis. For instance, the related compound (2R,5R)-2,5-dimethylpyrrolidine has been effective as a ligand in iridium-catalyzed C(sp3)–H borylation reactions, suggesting a similar potential for its piperazine analogue.

The development of novel organocatalysts based on the this compound scaffold is another promising area. Its use in iminium catalysis for the enantioselective conjugate addition of nucleophiles to α,β-unsaturated aldehydes and ketones is an area ripe for exploration. sigmaaldrich.com Furthermore, derivatives of chiral dimethylpiperazines have been employed in copper-catalyzed reactions, highlighting the versatility of this structural motif in coordinating with various transition metals to effect stereoselective transformations. nih.gov

Advanced Supramolecular Chemistry and Materials Science Applications

The rigid, chair-like conformation of the this compound ring and the defined orientation of its substituents make it an attractive building block for supramolecular chemistry and the design of new materials.

Recent studies on the dinitrate salt of the meso-isomer, (2R,5S)-2,5-dimethylpiperazine, have utilized techniques like Hirshfeld surface analysis and Density Functional Theory (DFT) to investigate the intricate network of hydrogen bonds and intermolecular interactions that govern its crystal packing. researchgate.netresearchgate.net Similar in-depth studies on the (2R,5R) isomer and its salts will provide a deeper understanding of its self-assembly properties. This knowledge is crucial for the rational design of crystalline materials with specific architectures and functions.

The incorporation of this compound into larger macrocyclic structures, such as piperazinacyclophanes, opens up possibilities in host-guest chemistry. researchgate.net These molecules can act as receptors for various guest species, with potential applications in sensing, separation, and transport.

In materials science, the focus is on creating materials with novel optical, electronic, or magnetic properties. The potential for creating broadband white-light emitting materials from supramolecular assemblies involving 2,5-dimethylpiperazine has been noted, suggesting a future direction for research into new phosphors and lighting technologies. chem960.com The chiral nature of the (2R,5R) isomer could also be exploited to create chiroptical materials with applications in nonlinear optics or as chiral stationary phases for chromatography.

Continued Development in Chiral Scaffold Design for Molecular Recognition

The piperazine ring is a well-established privileged scaffold in medicinal chemistry, and the stereochemically defined this compound serves as a valuable chiral building block for the synthesis of complex, biologically active molecules. smolecule.com

Its use as an intermediate in the synthesis of potent δ-opioid receptor agonists, such as (+)-SNC 80, highlights the critical role of its stereochemistry in determining receptor selectivity and binding affinity. acs.org Future research will continue to leverage the this compound scaffold to design new therapeutic agents targeting a wide range of biological targets, including G-protein coupled receptors and enzymes. For example, derivatives have been explored as KRAS G12C inhibitors for cancer treatment. google.com

The development of molecular probes and sensors based on this chiral scaffold is another area of interest. By functionalizing the nitrogen atoms with reporter groups (e.g., fluorophores), it is possible to create systems that can selectively recognize and signal the presence of specific analytes. The rigid framework of the piperazine ring can pre-organize these functional groups, leading to enhanced binding affinity and selectivity in molecular recognition events. The principles of host-guest chemistry, where macrocycles containing the piperazine unit can bind metal ions, are also relevant here. researchgate.net

Q & A

What are the key considerations for stereoselective synthesis of (2R,5R)-2,5-dimethylpiperazine, and how can enantiomeric purity be validated?

Basic
Stereoselective synthesis requires chiral catalysts or resolving agents to control the configuration at the 2 and 5 positions. A common approach involves Boc-protection of the piperazine ring followed by stereocontrolled alkylation. Enantiomeric purity can be validated using chiral HPLC or polarimetry. For example, trans-2,5-dimethylpiperazine derivatives synthesized via Ir-catalyzed hydrogenation/dehydrogenation cycles achieved >98% enantiomeric excess (ee) when analyzed with chiral columns .

Advanced
Advanced methodologies include asymmetric hydrogenation using Ir-bipyridonate complexes (e.g., Ir-2 catalyst) under solvent-free conditions, achieving quantitative yields. Thermal analysis (TG-DTA) and single-crystal X-ray diffraction are critical for confirming stereochemistry. For instance, Hirshfeld surface analysis and electron localization function (ELF) maps have been employed to validate the spatial arrangement of substituents in hybrid materials .

How do computational methods like DFT and molecular docking enhance the understanding of this compound's biological activity?

Basic
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular docking evaluates binding affinities to biological targets. These methods are essential for rational drug design. For example, DFT studies on 2,5-dimethylpiperazine derivatives revealed strong interactions with δ-opioid receptors, corroborated by experimental IC50 values .

Advanced
Advanced applications include topology analysis (AIM, RDG) to map non-covalent interactions and molecular electrostatic potential (MEPS) surfaces to identify reactive sites. In silico docking against Plasmodium falciparum targets demonstrated that the (2R,5S)-enantiomer exhibits 15-fold higher antimalarial activity (EC50 = 44 nM) than its (2S,5R)-counterpart, highlighting stereochemistry’s role in target binding .

What experimental techniques are critical for characterizing thermal stability and decomposition pathways of this compound derivatives?

Basic
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are standard for assessing thermal stability. For example, hybrid materials containing (2R,5S)-2,5-dimethylpiperazine showed decomposition onset at 180°C, with mass loss steps correlating to nitrate group elimination .

Advanced
Coupling TGA with evolved gas analysis (EGA) or mass spectrometry (MS) identifies decomposition byproducts. Kinetic studies using Flynn-Wall-Ozawa methods can determine activation energy (EaE_a) for degradation. In CO2 capture applications, 2,5-dimethylpiperazine carbamates exhibited lower hydrolysis stability (EaE_a reduced by 15–20 kJ/mol) compared to unsubstituted piperazine, impacting solvent regeneration .

How does stereochemistry influence the catalytic hydrogenation/dehydrogenation efficiency of 2,5-dimethylpiperazine in hydrogen storage systems?

Advanced
The cis/trans configuration of 2,5-dimethylpiperazine affects reversibility in Ir-catalyzed cycles. Under solvent-free conditions, trans-2,5-dimethylpiperazine achieved 5.3 wt% hydrogen gravimetric capacity and >99% conversion over four cycles. The Ir-2 catalyst’s bipyridine ligand stabilizes transition states, enabling efficient H2 release at 110°C .

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Feasible Synthetic Routes

Reactant of Route 1
(2R,5R)-2,5-dimethylpiperazine
Reactant of Route 2
(2R,5R)-2,5-dimethylpiperazine

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